molecular formula C18H24N4O3S B2620881 2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine CAS No. 946301-90-2

2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine

Cat. No. B2620881
CAS RN: 946301-90-2
M. Wt: 376.48
InChI Key: GLVMKXLQSIFNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a phenylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The phenylsulfonyl group would be attached to one of the nitrogen atoms of the piperazine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of reactions. For example, the piperazine ring can participate in reactions with acids and bases, and the pyrimidine ring can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the functional groups. For example, the piperazine ring can form hydrogen bonds, which could influence the compound’s solubility in water .

Scientific Research Applications

Antibacterial Properties

  • Pyrido(2,3-d)pyrimidine derivatives , closely related to the specified compound, have been identified for their antibacterial activity. Particularly, they are effective against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Antiproliferative Effects

  • Pyrido[1,2-a]pyrimidin-4-one derivatives , which are structurally similar, have shown promising antiproliferative effects against human cancer cell lines. Some compounds in this series have demonstrated potential as anticancer agents (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

  • Novel compounds derived from similar pyrimidine structures have been explored for their anti-inflammatory and analgesic properties. These include various heterocyclic compounds showing cyclooxygenase inhibition and analgesic activity (Abu‐Hashem et al., 2020).

Potential Antipsychotic Agents

  • Some arylsulfonamides, structurally related to the compound , have been identified as potential atypical antipsychotic agents. They show high affinities for serotonin receptors, indicating their potential in treating psychiatric disorders (Park et al., 2010).

Antiemetic Properties

  • Piperazinopyrimidines, similar to the specified compound, have been synthesized and evaluated for antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Antimicrobial Evaluation

  • Pyrazolopyrimidines with phenylsulfonyl groups, similar to the specified compound, have shown significant antimicrobial activities. Some derivatives have even exceeded the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-13-25-18-14-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMKXLQSIFNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine

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